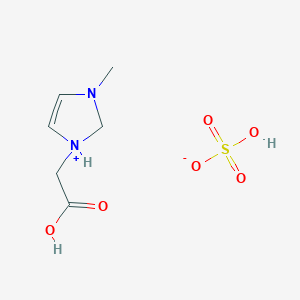
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring and a phenyl ester functional group. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .
Méthodes De Préparation
The synthesis of 1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester typically involves the esterification of 1-Piperidinecarboxylic acid with 4-(4-fluorophenyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as neurological disorders, cardiovascular diseases, and infections.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s ability to bind to target proteins, while the piperidine ring provides structural stability. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-3-(hydroxymethyl)-, phenyl ester: This compound has a hydroxymethyl group instead of a phenyl ester, which may alter its reactivity and biological activity.
1-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]-, ethenyl ester: The presence of additional methoxy and phenylmethoxy groups in this compound can lead to different chemical and biological properties.
1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)hydroxymethyl]-1,1-dimethylethyl ester: The dimethylethyl ester group in this compound may influence its solubility and pharmacokinetic profile.
Propriétés
Numéro CAS |
651053-89-3 |
|---|---|
Formule moléculaire |
C18H18FNO2 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
phenyl 4-(4-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H18FNO2/c19-16-8-6-14(7-9-16)15-10-12-20(13-11-15)18(21)22-17-4-2-1-3-5-17/h1-9,15H,10-13H2 |
Clé InChI |
ZMGLXWTZVHATOO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=C(C=C2)F)C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
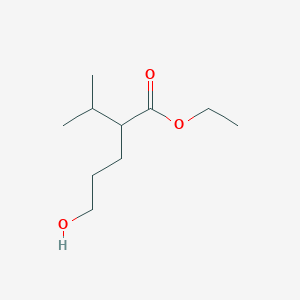
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
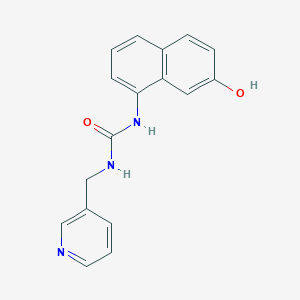
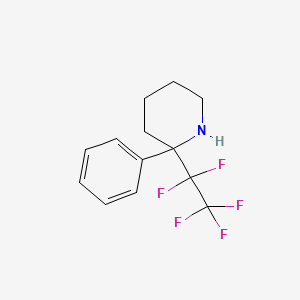

![3-[(1-Phenylethyl)sulfanyl]-5-[(pyridin-3-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12607538.png)
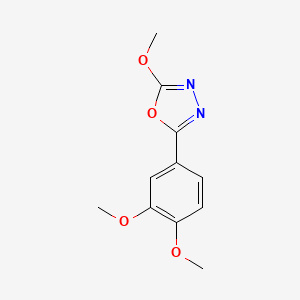
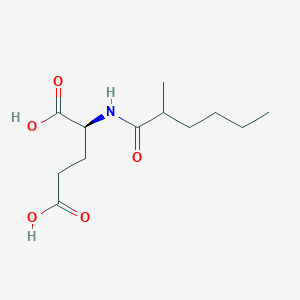
![3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B12607545.png)


![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
